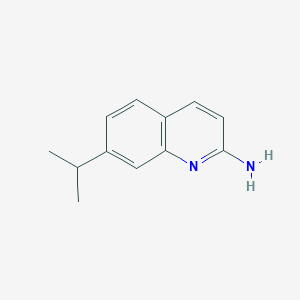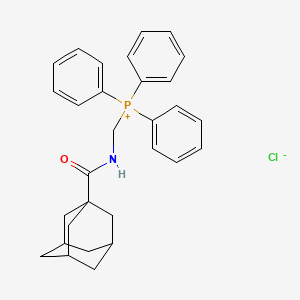
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is a compound with the molecular formula C30H33ClNOP. It is a unique molecule that combines the structural features of adamantane, a highly symmetrical and stable hydrocarbon, with triphenylphosphonium, a well-known phosphonium salt. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride typically involves the reaction of adamantane-1-carboxylic acid with triphenylphosphine. The process begins with the activation of adamantane-1-carboxylic acid, followed by its reaction with triphenylphosphine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium moiety allows the compound to interact with biological membranes, potentially disrupting cellular processes. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological systems. The exact molecular pathways involved in its action are still under investigation, but it is believed to affect various cellular functions through its interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane derivatives: Compounds like 1-aminoadamantane and 1-bromoadamantane share the adamantane core structure but differ in their functional groups.
Triphenylphosphonium salts: Compounds such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium iodide have similar phosphonium moieties but different alkyl groups.
Uniqueness
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is unique due to its combination of the adamantane and triphenylphosphonium structures. This dual functionality imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
142414-38-8 |
|---|---|
Formule moléculaire |
C30H33ClNOP |
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
(adamantane-1-carbonylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32NOP.ClH/c32-29(30-19-23-16-24(20-30)18-25(17-23)21-30)31-22-33(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15,23-25H,16-22H2;1H |
Clé InChI |
OQIFRFWJOUDTHT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



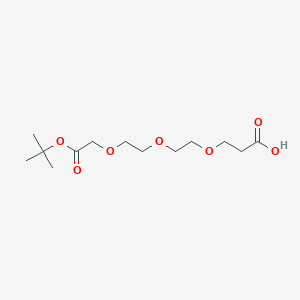
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
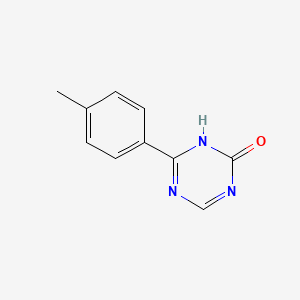
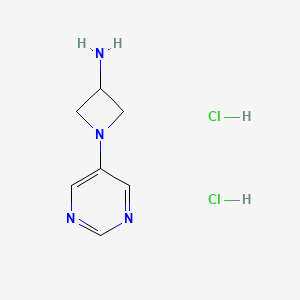
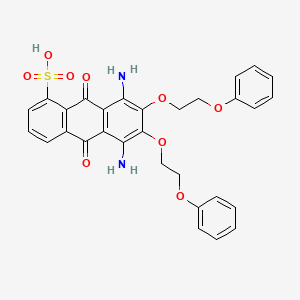
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
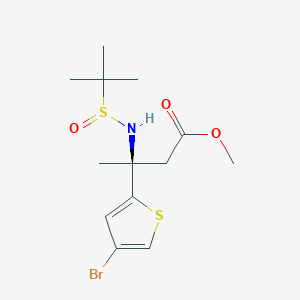


![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
